

Technical Guide: Physical Properties of 3-MCPD-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-1,2-propanediol-d5

Cat. No.: B589416

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **3-chloro-1,2-propanediol-d5** (3-MCPD-d5). This deuterated form of 3-MCPD is a critical internal standard for the accurate quantification of its non-deuterated counterpart, a significant food processing contaminant. Understanding its physical characteristics is paramount for its proper handling, storage, and application in analytical methodologies.

Core Physical Properties

The physical properties of 3-MCPD-d5 are crucial for its use as an analytical standard. While extensive data on the deuterated form is not as abundant as for 3-MCPD, the following table summarizes the available information. The properties of non-deuterated 3-MCPD are also provided for comparative purposes, as the isotopic labeling is expected to have a minimal impact on most physical characteristics.

Property	3-MCPD-d5	3-MCPD (for comparison)
Chemical Formula	<chem>C3H2D5ClO2</chem>	<chem>C3H7ClO2</chem>
Molecular Weight	115.57 g/mol [1] [2] [3]	110.54 g/mol
Appearance	Colorless liquid	Colorless to pale yellow hygroscopic liquid with a sweetish taste. [4]
Boiling Point	216-219 °C [5] [6]	213 °C [7]
Melting Point	Not explicitly found for 3-MCPD-d5	Decomposes at 213 °C [8]
Density	1.381 g/mL at 25 °C [5] [6]	1.32 g/cm³ [7]
Solubility	Not explicitly found for 3-MCPD-d5	Soluble in water, alcohol, diethyl ether, and acetone. [8]
Storage Temperature	Store refrigerated (+2°C to +8°C). Protect from light. [1] [2]	-

Experimental Protocols for Physical Property Determination

While specific experimental records for the determination of 3-MCPD-d5's physical properties are not readily available in the public domain, standard methodologies for small organic molecules would be employed. Below are detailed, generalized protocols that are applicable for determining these properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

Methodology:

- A small amount of 3-MCPD-d5 is placed in a fusion tube.

- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
- The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The Thiele tube is heated slowly and uniformly.
- As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[\[1\]](#)[\[9\]](#)

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity. A common method involves using a melting point apparatus.

Methodology:

- A small, finely powdered sample of the solid is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[\[2\]](#)[\[7\]](#)[\[10\]](#)

Determination of Density

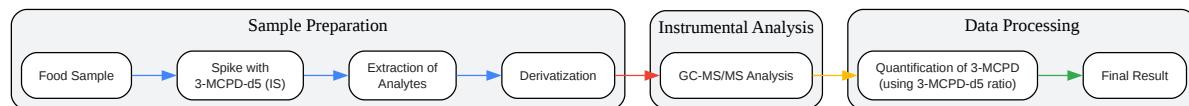
Density, the mass per unit volume, is a fundamental physical property.

Methodology:

- A calibrated pycnometer (a flask with a specific volume) is weighed empty.

- The pycnometer is filled with 3-MCPD-d5 to the calibration mark, ensuring no air bubbles are present.
- The filled pycnometer is weighed again.
- The mass of the 3-MCPD-d5 is determined by subtracting the empty weight from the filled weight.
- The density is calculated by dividing the mass by the known volume of the pycnometer.

Determination of Solubility

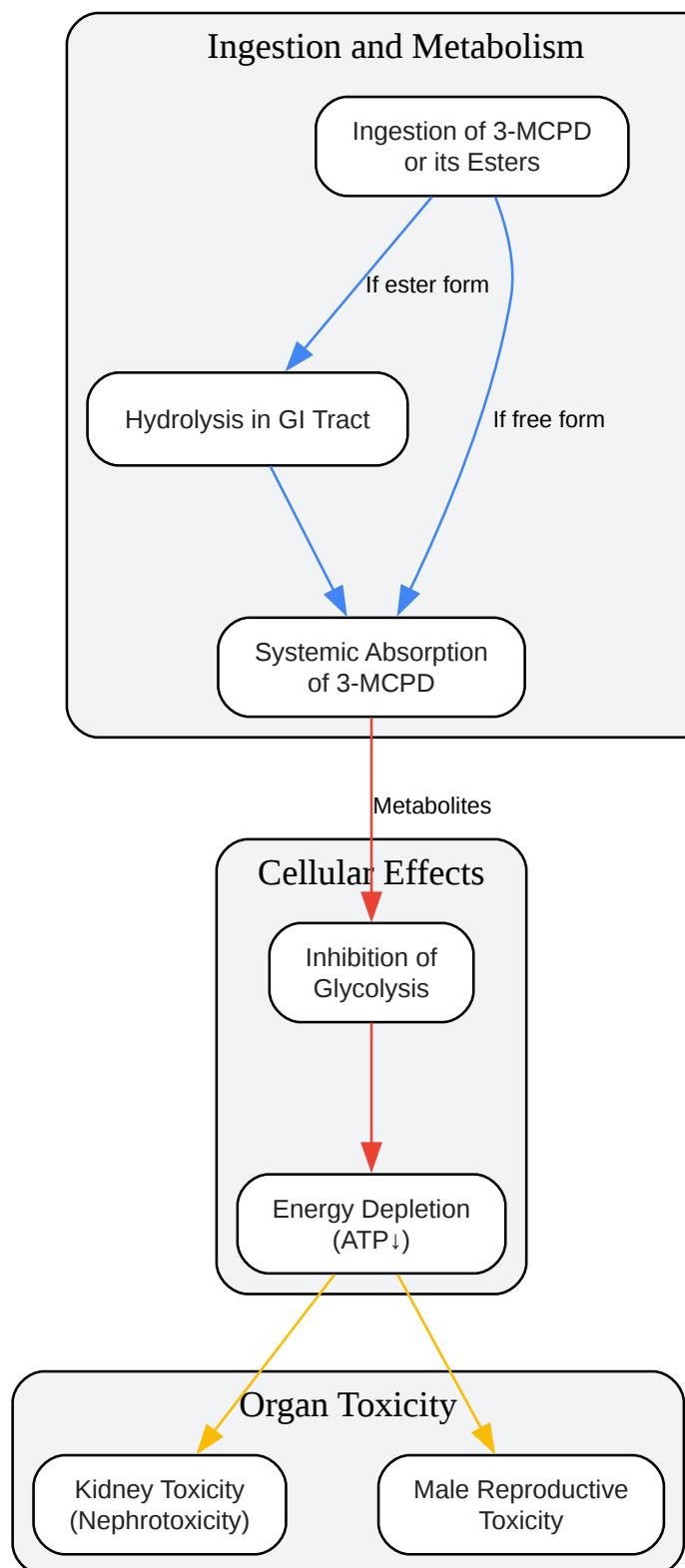

Solubility is the ability of a substance to dissolve in a solvent.

Methodology:

- A small, known amount of 3-MCPD-d5 (e.g., 10 mg) is placed in a test tube.
- A specific volume of the solvent (e.g., 1 mL of water) is added to the test tube.
- The mixture is agitated vigorously for a set period.
- The solution is visually inspected to determine if the solute has completely dissolved.
- If the solute dissolves, it is reported as soluble. If not, it is reported as insoluble. The process can be repeated with different solvents (e.g., ethanol, acetone, hexane) to determine its solubility profile.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Logical Workflow for Analytical Use

3-MCPD-d5 is primarily used as an internal standard in the quantification of 3-MCPD in various matrices, especially in food analysis. The following diagram illustrates the typical workflow.



[Click to download full resolution via product page](#)

Caption: Typical analytical workflow for the quantification of 3-MCPD using 3-MCPD-d5 as an internal standard.

Mechanism of Toxicity of 3-MCPD

As 3-MCPD-d5 is used as a tracer for 3-MCPD, its biological effects are considered identical to the non-deuterated form. 3-MCPD is a known food processing contaminant with established toxicity. The following diagram outlines the proposed mechanism of its toxicity.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of toxicity for 3-MCPD, leading to organ-specific damage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. ess.honeywell.com [ess.honeywell.com]
- 5. chembk.com [chembk.com]
- 6. 3-氯-1,2-丙二醇-1,1,2,3,3-d5 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.cn]
- 7. pennwest.edu [pennwest.edu]
- 8. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3-MCPD-d5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b589416#physical-properties-of-3-mcpd-d5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com